1,4-Dibromo-piperazine-2,5-dione

Photoinduced bromination Alkoxybromination Olefin functionalization

1,4-Dibromo-piperazine-2,5-dione (N,N'-dibromo-2,5-piperazinedione) is the essential reagent for photoinduced alkoxybromination of olefins, delivering trans-1-bromo-2-alkoxycyclohexane derivatives while suppressing undesired dibromide by-products commonly seen with NBS. Its unique N,N-dibromo diketopiperazine architecture enables photogeneration of unstable intermediates that undergo alcoholysis to yield 3,6-dialkoxy-2,5-piperazinediones—a pathway inaccessible with non-brominated analogs. Researchers depend on this scaffold for symmetrical 1,4-disubstituted piperazine-2,5-diones via nucleophilic displacement and for photoinduced 1:1-adduct formation with cyclohexene or 1-alkenes. Choose 1,4-dibromo-piperazine-2,5-dione when competing N-bromo reagents fail to provide the required chemo-, regio-, or stereoselectivity. Available as a solid with ≥95% purity, supplied in standard research quantities for immediate scientific use.

Molecular Formula C4H4Br2N2O2
Molecular Weight 271.89 g/mol
CAS No. 37636-53-6
Cat. No. B6307666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-piperazine-2,5-dione
CAS37636-53-6
Molecular FormulaC4H4Br2N2O2
Molecular Weight271.89 g/mol
Structural Identifiers
SMILESC1C(=O)N(CC(=O)N1Br)Br
InChIInChI=1S/C4H4Br2N2O2/c5-7-1-3(9)8(6)2-4(7)10/h1-2H2
InChIKeyZFKYKEHRPKQJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-piperazine-2,5-dione (CAS 37636-53-6): Procurement-Ready Chemical Profile


1,4-Dibromo-piperazine-2,5-dione (CAS 37636-53-6), also referred to as N,N'-dibromo-2,5-piperazinedione (NBP), is a heterocyclic compound of molecular formula C₄H₄Br₂N₂O₂ and molecular weight 271.89 g/mol [1]. It belongs to the piperazine-2,5-dione (diketopiperazine) family and is characterized by bromine substitution at both nitrogen positions (N1 and N4) . This compound serves as a versatile building block in synthetic chemistry and a photolabile bromine source in photoinduced addition reactions [2].

Why Generic Substitution of 1,4-Dibromo-piperazine-2,5-dione (37636-53-6) Fails: Critical Reactivity Differences


Substituting 1,4-dibromo-piperazine-2,5-dione with other N-bromo compounds (e.g., N-bromosuccinimide, 1,3-dibromo-5,5-dimethylhydantoin) or alternative piperazine-2,5-dione derivatives cannot replicate its distinct photochemical behavior. The specific N,N-dibromo substitution pattern on the diketopiperazine scaffold confers unique photoinduced radical and ionic addition pathways that differ fundamentally from ground-state electrophilic bromination [1]. Generic substitution with non-brominated piperazine-2,5-diones eliminates bromine-transfer reactivity entirely, while substitution with structurally dissimilar N-bromo reagents alters reaction selectivity and product distribution [2]. The evidence below quantifies these differences.

1,4-Dibromo-piperazine-2,5-dione (37636-53-6): Quantitative Differentiation Evidence Against Closest Analogs


Photoinduced Alkoxybromination: Regioselectivity Comparison with NBS

Under photoirradiation conditions, 1,4-dibromo-piperazine-2,5-dione (NBP) promotes alkoxybromination of cyclohexene to yield trans-1-bromo-2-alkoxycyclohexane. In contrast, N-bromosuccinimide (NBS) under identical photoirradiation produces predominantly the dibromide adduct via electrophilic addition [1]. The NBP-mediated reaction proceeds through an ionic mechanism distinct from the radical pathway observed with other N-bromo reagents [2].

Photoinduced bromination Alkoxybromination Olefin functionalization

Photoinduced Addition to Olefins: Product Distribution vs. DBDMH

Photoirradiation of 1,4-dibromo-2,5-piperazinedione with 1-alkenes (e.g., 1-hexene, 1-octene) in acetonitrile yields mixtures of 1:1-adducts and 1:2-adducts. Addition of 1-hexene produced 1-(2-bromohexyl)-4-bromo-2,5-piperazinedione (1:1-adduct) alongside 1,4-bis(2-bromohexyl)-2,5-piperazinedione (1:2-adduct) [1]. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), a structurally related N-bromo heterocycle, does not undergo comparable photoinduced addition reactions with olefins under these conditions, instead functioning primarily as an electrophilic bromine source in ground-state reactions [2].

Photoinduced addition Olefin adducts Radical addition

Photoaddition with Cyclohexene: Distinct 1:1-Adduct Formation

Photoaddition of 1,4-dibromo-2,5-piperazinedione with cyclohexene in acetonitrile yields 1-(2-bromocyclohexyl)-4-bromo-2,5-piperazinedione as the 1:1-adduct [1]. This reaction demonstrates that the N-Br bond undergoes photoinduced homolytic cleavage followed by addition to the olefin and bromine atom transfer. Non-brominated 1,4-disubstituted piperazine-2,5-diones (e.g., 1,4-dimethyl or 1,4-diacetyl derivatives) lack the N-Br bond entirely and therefore exhibit zero reactivity in this transformation [2].

Cyclohexene photoaddition N-alkylation Piperazine-2,5-dione derivatives

Photolysis and Alcoholysis: Unique Photoproduct Generation Pathway

Photolysis of N,N′-dibromo-2,5-piperazinedione in dichloromethane generates an unstable photoproduct. Subsequent alcoholysis in the presence of a small amount of HBr yields 3,6-diethoxy-2,5-piperazinedione and its alcoholysis products, including ethyl diethoxyacetate and ethyl 2-(diethoxyacetylamino)-2-ethoxyacetate [1]. This sequential photolysis-alcoholysis pathway is not observed with non-brominated piperazine-2,5-diones, which do not undergo photolytic N-Br bond cleavage [2].

Photoproduct generation Alcoholysis Piperazine-2,5-dione functionalization

Optimal Research and Industrial Application Scenarios for 1,4-Dibromo-piperazine-2,5-dione (37636-53-6)


Photoinduced Alkoxybromination of Olefins in Synthetic Methodology Development

This compound is the reagent of choice for photoinduced alkoxybromination of olefins when trans-1-bromo-2-alkoxycyclohexane derivatives are the desired synthetic targets. Procurement is justified when the alternative NBS reagent yields undesired dibromide products under the same photoirradiation conditions [1].

Synthesis of N-Alkylated Piperazine-2,5-dione Derivatives via Photoaddition

For researchers synthesizing N-alkylated piperazine-2,5-dione derivatives, 1,4-dibromo-piperazine-2,5-dione is required to achieve photoinduced addition to cyclohexene or 1-alkenes, yielding 1:1-adducts such as 1-(2-bromocyclohexyl)-4-bromo-2,5-piperazinedione. Non-brominated piperazine-2,5-dione derivatives cannot undergo this transformation [2].

Photogeneration of Reactive Intermediates for Trapping Reactions

Procurement is essential for experimental protocols requiring photogeneration of an unstable intermediate from N-Br bond cleavage, followed by alcoholysis to produce 3,6-dialkoxy-2,5-piperazinediones and related fragmentation products. This pathway is unique to N-brominated piperazine-2,5-diones and absent in non-brominated analogs [3].

Building Block for 1,4-Disubstituted Piperazine-2,5-dione Libraries

This compound serves as a core scaffold for the synthesis of symmetrical 1,4-disubstituted piperazine-2,5-diones via nucleophilic displacement of bromine atoms. Procurement is appropriate for combinatorial chemistry efforts targeting this heterocyclic framework [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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